molecular formula C5H2BrI2NO B1293440 5-Bromo-2,6-diiodopyridin-3-ol CAS No. 1040682-54-9

5-Bromo-2,6-diiodopyridin-3-ol

Cat. No. B1293440
M. Wt: 425.79 g/mol
InChI Key: JNSGLKJVZRCEHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, the development of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry is reported, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency . Another study describes the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding the use of volatile and toxic solvents . Additionally, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines are developed, which are useful for the preparation of metal-complexing molecular rods .

Molecular Structure Analysis

The molecular structures of brominated pyridines are crucial for their reactivity and potential applications. The crystal structure of a related compound, (E)2-(3'-Bromo-5'-chloro-salicylidene amino)-4-methyl Pyridine, is determined, showing that the benzene and pyridine rings are nearly coplanar, which could be indicative of the structural characteristics of similar brominated pyridines .

Chemical Reactions Analysis

The chemical reactivity of brominated pyridines is explored in several studies. For example, the preparation of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives is described, with the compounds characterized by various spectroscopic methods . The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid also demonstrates the versatility of brominated pyridines in forming complex ligands for metal coordination .

Physical and Chemical Properties Analysis

Relevant Case Studies

Several papers present case studies that demonstrate the practical applications of brominated pyridines. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist . Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine provide insights into its molecular structure and potential biological activity .

Safety And Hazards

5-Bromo-2,6-diiodopyridin-3-ol is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s also classified as a combustible solid . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

5-bromo-2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2NO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSGLKJVZRCEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649800
Record name 5-Bromo-2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,6-diiodopyridin-3-ol

CAS RN

1040682-54-9
Record name 5-Bromo-2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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